molecular formula C9H17NO B1382439 3,3-Dimethyl-2-(oxolan-2-yl)azetidine CAS No. 1803607-84-2

3,3-Dimethyl-2-(oxolan-2-yl)azetidine

Cat. No. B1382439
CAS RN: 1803607-84-2
M. Wt: 155.24 g/mol
InChI Key: IWMVINFJTHUWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(oxolan-2-yl)azetidine (DMOA) is a heterocyclic compound with a five-membered ring structure containing an oxygen atom and nitrogen atom in the ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is a versatile building block for the synthesis of a variety of compounds and is used in the synthesis of drugs, pesticides, and other compounds. It is also used in the synthesis of many natural products and biocatalysts.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

“3,3-Dimethyl-2-(oxolan-2-yl)azetidine” is utilized in the synthesis of new heterocyclic amino acid derivatives. This process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as building blocks in pharmaceuticals.

Suzuki–Miyaura Cross-Coupling Reactions

This compound is also instrumental in the Suzuki–Miyaura cross-coupling reactions. It’s used to create novel heterocyclic compounds by coupling with boronic acids . This reaction is pivotal in the development of pharmaceuticals and agrochemicals due to its ability to form carbon-carbon bonds efficiently.

NMR Spectroscopy Studies

The molecular structure and purity of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine” can be analyzed using NMR spectroscopy. This technique provides detailed information on the molecular environment and the electronic interactions within the compound .

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity and to separate the components of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine”. It’s crucial for quality control in pharmaceutical manufacturing and for ensuring the consistency of the compound .

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the identification and quantification of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine”. This application is essential for toxicology studies and for determining the pharmacokinetics of the compound in biological samples .

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a faster and more efficient analysis of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine” compared to traditional HPLC. It’s particularly useful in research settings where time and resource efficiency are critical .

properties

IUPAC Name

3,3-dimethyl-2-(oxolan-2-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMVINFJTHUWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-(oxolan-2-yl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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